molecular formula C15H13FO3 B15289097 3-Biphenylacetic acid, 4'-fluoro-5-methoxy- CAS No. 61888-66-2

3-Biphenylacetic acid, 4'-fluoro-5-methoxy-

Katalognummer: B15289097
CAS-Nummer: 61888-66-2
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: PJGIEMNLNSDYOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Fluoro-5-methoxy-3-biphenylacetic acid is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a fluoro group at the 4’ position and a methoxy group at the 5 position, along with an acetic acid moiety at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4’-Fluoro-5-methoxy-3-biphenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Analyse Chemischer Reaktionen

4’-Fluoro-5-methoxy-3-biphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4’-Fluoro-5-methoxy-3-biphenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4’-Fluoro-5-methoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluoro and methoxy substituents can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

4’-Fluoro-5-methoxy-3-biphenylacetic acid can be compared with other similar compounds, such as:

    3-Biphenylacetic acid: Lacks the fluoro and methoxy substituents, resulting in different chemical and biological properties.

    4’-Fluoro-3-biphenylacetic acid: Lacks the methoxy group, which may affect its reactivity and interactions.

    5-Methoxy-3-biphenylacetic acid: Lacks the fluoro group, leading to variations in its chemical behavior and applications.

The presence of both fluoro and methoxy groups in 4’-Fluoro-5-methoxy-3-biphenylacetic acid makes it unique and potentially more versatile in its applications compared to its analogs.

Eigenschaften

CAS-Nummer

61888-66-2

Molekularformel

C15H13FO3

Molekulargewicht

260.26 g/mol

IUPAC-Name

2-[3-(4-fluorophenyl)-5-methoxyphenyl]acetic acid

InChI

InChI=1S/C15H13FO3/c1-19-14-7-10(8-15(17)18)6-12(9-14)11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,18)

InChI-Schlüssel

PJGIEMNLNSDYOE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.